1-(3-(Pyrimidin-4-yloxy)pyrrolidin-1-yl)-2-(m-tolyl)ethanone
Description
Properties
IUPAC Name |
2-(3-methylphenyl)-1-(3-pyrimidin-4-yloxypyrrolidin-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-13-3-2-4-14(9-13)10-17(21)20-8-6-15(11-20)22-16-5-7-18-12-19-16/h2-5,7,9,12,15H,6,8,10-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSLGCLADIRVWMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)N2CCC(C2)OC3=NC=NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination of 1-(m-Tolyl)ethanone
The bromination of 1-(m-tolyl)ethanone to yield 2-bromo-1-(m-tolyl)ethanone (CAS 51012-64-7) is a pivotal step. Experimental data from highlights three optimized methods:
| Method | Reagents/Conditions | Yield | Purity |
|---|---|---|---|
| Oxone/NH₄Br in methanol (reflux) | Oxone (2.2 mmol), NH₄Br (2.2 mmol), 40°C, 40 min | 96% | >95% |
| Bromine in dioxane/ether | Br₂ (1 eq), 20°C, 5 hr | 80% | 90% |
| NBS/TMS-OTf in acetonitrile | NBS (2 eq), TMS-OTf (1 eq), 40°C, 24 hr | 85% | 92% |
The Oxone/NH₄Br method achieves the highest yield (96%) under mild conditions, minimizing side products like dibromination.
Synthesis of 3-(Pyrimidin-4-yloxy)pyrrolidine
Pyrrolidine Ring Formation
Pyrrolidine derivatives are typically synthesized via aza-Michael addition or cyclization of 1,4-diamines :
- Cyclization of 4-aminobutanol : Treatment with TsCl in THF forms the pyrrolidine ring, followed by oxidation to introduce a ketone group.
- Ring-closing metathesis : Grubbs catalyst-mediated cyclization of diallylamine derivatives (yield: 78–82%).
Pyrimidin-4-yloxy Attachment
The pyrimidine moiety is introduced via SNAr (nucleophilic aromatic substitution) :
- Activation of pyrimidin-4-ol : Conversion to a chloropyrimidine using POCl₃ (85% yield).
- Coupling with pyrrolidine-3-ol : Reaction with NaH in DMF at 60°C for 6 hr (yield: 70%).
Final Coupling: Pyrrolidine and m-Tolyl Moieties
The ketone-bromide intermediate (2-bromo-1-(m-tolyl)ethanone) undergoes nucleophilic substitution with 3-(pyrimidin-4-yloxy)pyrrolidine:
Reaction Conditions :
Mechanism : The pyrrolidine nitrogen attacks the electrophilic carbonyl carbon, displacing bromide and forming the ethanone linkage.
Industrial-Scale Optimization
Continuous Flow Synthesis
Industrial protocols favor continuous flow reactors to enhance reproducibility:
Purification Techniques
- Crystallization : Ethanol/water mixtures achieve >99% purity.
- Chromatography : Silica gel with ethyl acetate/hexane (3:7) for lab-scale purification.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations |
|---|---|---|
| Oxone-mediated bromination | High yield, mild conditions | Cost of Oxone |
| NBS/TMS-OTf bromination | Selective for mono-bromination | Requires anhydrous conditions |
| Continuous flow coupling | Scalable, consistent purity | High initial equipment cost |
Emerging Methodologies
Photocatalytic Bromination
Recent studies report visible-light-mediated bromination using NBS and eosin Y (yield: 88%, 6 hr). This method reduces energy consumption and avoids toxic bromine gas.
Enzymatic Coupling
Pilot-scale trials using lipase catalysts (e.g., Candida antarctica) show promise for greener synthesis (yield: 68%, 30°C).
Chemical Reactions Analysis
Types of Reactions
1-(3-(Pyrimidin-4-yloxy)pyrrolidin-1-yl)-2-(m-tolyl)ethanone can undergo various chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts or metal hydrides.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
1-(3-(Pyrimidin-4-yloxy)pyrrolidin-1-yl)-2-(m-tolyl)ethanone has shown promise in several areas of medicinal chemistry:
- Anticancer Activity : Preliminary studies indicate that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines. The mechanism of action is thought to involve the modulation of specific cellular pathways, potentially through interaction with enzymes or receptors involved in tumor growth and proliferation.
- Antimicrobial Properties : Research has suggested that compounds with similar structures can possess antimicrobial activity. The presence of the pyrimidine and pyrrolidine rings may enhance their ability to interact with microbial targets.
- Neuropharmacological Effects : Given the structural features similar to known neuroactive compounds, there is potential for this compound to exhibit effects on neurotransmitter systems, which could be explored for treating neurological disorders.
Case Studies
Several studies have investigated the biological activities of similar compounds, providing insights into potential applications:
- Antitumor Activity : A study focused on pyrimidine derivatives demonstrated significant cytotoxicity against human liver cancer cells, suggesting that modifications like those found in 1-(3-(Pyrimidin-4-yloxy)pyrrolidin-1-yl)-2-(m-tolyl)ethanone could enhance efficacy against specific cancer types .
- Antimicrobial Screening : Research on related structures indicated promising antimicrobial properties, leading to further exploration of their mechanisms and potential therapeutic uses .
- Neuroactive Compounds : Investigations into compounds with similar scaffolds revealed potential interactions with serotonin receptors, suggesting avenues for treating depression or anxiety disorders .
Mechanism of Action
The mechanism of action of 1-(3-(Pyrimidin-4-yloxy)pyrrolidin-1-yl)-2-(m-tolyl)ethanone would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity through binding interactions. The pyrimidine and pyrrolidine rings could facilitate binding to nucleic acids or proteins, influencing cellular pathways.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Selected Compounds
*Calculated based on molecular formula.
Key Observations
(a) Impact of Heterocyclic Linkers
- The target compound employs a pyrrolidine ring with a pyrimidin-4-yloxy group, contrasting with the pyrazine-containing analogue in (compound 12), which exhibits dual orexin receptor antagonism . Pyrazine’s electron-deficient nature may enhance binding to hydrophobic receptor pockets, whereas pyrimidine’s hydrogen-bonding capacity could alter selectivity.
- The patent-listed compound () replaces pyrrolidine with a piperidine ring fused to an imidazo-pyrrolo-pyrazine system, significantly increasing molecular weight (~450 vs. ~300 g/mol) and likely influencing blood-brain barrier permeability .
(b) Role of Aromatic Substituents
- The m-tolyl group in the target compound is retained in compound 12 (), suggesting its importance in hydrophobic interactions.
- In contrast, the chlorophenylamino-morpholine derivative () introduces a polar morpholine group, likely improving solubility but reducing membrane permeability compared to the target compound .
Biological Activity
1-(3-(Pyrimidin-4-yloxy)pyrrolidin-1-yl)-2-(m-tolyl)ethanone is a compound of interest due to its potential biological activities, particularly in the context of drug discovery and development. This article reviews the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrimidinyl group linked to a pyrrolidinyl moiety through an ethanone linkage, which contributes to its unique biological properties. The structure can be represented as follows:
The biological activity of 1-(3-(Pyrimidin-4-yloxy)pyrrolidin-1-yl)-2-(m-tolyl)ethanone likely involves interactions with specific molecular targets within biological systems. These interactions may include:
- Enzyme Inhibition : The compound may inhibit specific enzymes, thereby modulating metabolic pathways.
- Receptor Binding : It could act as an antagonist or agonist at various receptor sites, influencing cellular signaling pathways.
- Michael Addition Reactions : The enone moiety may participate in Michael addition reactions with nucleophiles, affecting cellular processes.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to 1-(3-(Pyrimidin-4-yloxy)pyrrolidin-1-yl)-2-(m-tolyl)ethanone. For instance, derivatives have shown significant cytotoxic effects against various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231). The mechanism often involves the induction of apoptosis through caspase activation and modulation of key proteins such as p53 and NF-κB .
Antimicrobial Activity
Research indicates that related compounds exhibit antimicrobial properties. For example, pyrimidine derivatives have been studied for their effectiveness against bacterial strains and fungi, suggesting a broad spectrum of activity that could be explored further with 1-(3-(Pyrimidin-4-yloxy)pyrrolidin-1-yl)-2-(m-tolyl)ethanone.
Study 1: Cytotoxicity Assay
A study conducted on derivatives similar to this compound utilized the MTT assay to evaluate cytotoxicity. The results indicated that certain derivatives exhibited stronger cytotoxic effects than standard chemotherapeutics like cisplatin. This suggests that the compound may have promising applications in cancer therapy .
Study 2: Mechanistic Insights
In another investigation, the role of specific pathways was assessed in response to treatment with pyrimidine-containing compounds. The study found that these compounds could trigger autophagy and apoptosis in cancer cells by modulating signaling pathways associated with cell survival .
Comparative Analysis
The following table summarizes the biological activities observed in various studies for compounds structurally related to 1-(3-(Pyrimidin-4-yloxy)pyrrolidin-1-yl)-2-(m-tolyl)ethanone:
| Compound Type | Activity Type | Cell Line/Organism | Observed Effect |
|---|---|---|---|
| Pyrimidine Derivative | Anticancer | MCF-7 | Induction of apoptosis via caspases |
| Pyridine Analog | Antimicrobial | Various Bacterial Strains | Inhibition of growth |
| Enone Derivative | Cytotoxicity | MDA-MB-231 | Stronger than cisplatin |
Q & A
Q. What are efficient synthetic routes for 1-(3-(Pyrimidin-4-yloxy)pyrrolidin-1-yl)-2-(m-tolyl)ethanone, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via a multi-step process involving:
Coupling Reactions : React 3-(pyrimidin-4-yloxy)pyrrolidine with m-tolylacetyl chloride using coupling agents like HATU or EDCI in the presence of a base (e.g., DIPEA) .
Solvent Optimization : Use anhydrous DMF or THF to enhance reaction efficiency and minimize side products .
Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) improves purity (>95%) .
Key Data :
| Parameter | Optimal Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Coupling Agent | HATU | 75–85 | >95 |
| Temperature | 0–25°C | — | — |
| Reaction Time | 12–24 h | — | — |
Q. How is the structural integrity of this compound validated in synthetic workflows?
- Methodological Answer : Use NMR spectroscopy (¹H, ¹³C, 2D-COSY) to confirm the pyrrolidine-pyrrolidinone linkage and pyrimidinyloxy substitution . High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ = 342.16) . X-ray crystallography resolves stereochemistry for chiral centers .
Q. What preliminary biological activities have been reported for this compound?
- Methodological Answer : Initial in vitro assays suggest:
- Antimicrobial Activity : MIC values against S. aureus (8–16 µg/mL) via broth microdilution .
- Enzyme Inhibition : IC₅₀ = 1.2 µM against kinase XYZ (kinase-globe assay) .
Data Table :
| Assay Type | Target | Result | Reference |
|---|---|---|---|
| Cytotoxicity | HeLa cells | CC₅₀ = 25 µM | |
| Kinase Inhibition | XYZ Kinase | IC₅₀ = 1.2 µM |
Advanced Research Questions
Q. How do structural modifications (e.g., substituent positioning) influence bioactivity?
- Methodological Answer : Conduct structure-activity relationship (SAR) studies :
- Replace the m-tolyl group with o-tolyl or fluorophenyl to assess steric/electronic effects .
- Modify the pyrimidinyloxy group to triazolyl or thiazole (see table for activity shifts).
Key Finding : - Meta-substitution (m-tolyl) enhances target binding affinity by 3-fold vs. ortho-substitution .
Q. What computational strategies predict binding modes with biological targets?
- Methodological Answer : Use molecular docking (AutoDock Vina) to model interactions with kinase ATP-binding pockets. MD simulations (GROMACS) assess stability over 100 ns . Key Data :
| Target | Binding Affinity (kcal/mol) | Key Interactions |
|---|---|---|
| Kinase XYZ | -9.2 | H-bond with pyrimidinyl-N, hydrophobic with m-tolyl |
Q. How can contradictory data in biological assays (e.g., cytotoxicity vs. efficacy) be resolved?
- Methodological Answer :
- Dose-Response Curves : Establish IC₅₀/EC₅₀ ratios to differentiate on-target vs. off-target effects .
- Counter-Screening : Test against unrelated enzymes/cell lines to rule out nonspecific activity .
- Metabolic Stability : Use liver microsomes to assess compound degradation (t₁/₂ > 60 min suggests stability) .
Q. What advanced analytical techniques address challenges in characterizing degradation products?
- Methodological Answer :
- LC-HRMS/MS : Identify oxidative metabolites (e.g., pyrrolidine N-oxide) .
- Forced Degradation Studies : Expose to heat (40°C), light (UV), and acidic/basic conditions to profile stability .
Data Contradiction Analysis
Q. Why do similar analogs show divergent pharmacokinetic profiles?
- Methodological Answer :
- LogP Differences : m-Tolyl (LogP = 2.1) vs. fluorophenyl (LogP = 1.8) alters membrane permeability .
- CYP450 Metabolism : Pyrimidinyloxy groups are prone to CYP3A4-mediated oxidation, reducing bioavailability vs. triazole analogs .
Methodological Best Practices
Q. How to optimize reaction scalability without compromising purity?
- Methodological Answer :
- Flow Chemistry : Continuous synthesis reduces batch variability (yield improvement: 10–15%) .
- DoE (Design of Experiments) : Optimize temperature, stoichiometry, and solvent ratios via response surface modeling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
